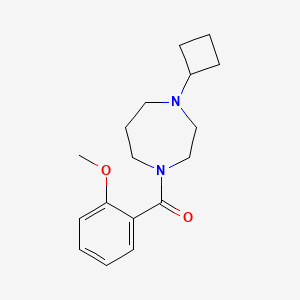

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone

Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone is a chemical compound with the molecular formula C20H30N2O2. It is characterized by the presence of a cyclobutyl group attached to a diazepane ring, which is further connected to a methoxyphenyl group via a methanone linkage.

Properties

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-9-3-2-8-15(16)17(20)19-11-5-10-18(12-13-19)14-6-4-7-14/h2-3,8-9,14H,4-7,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGKTAFFDHKDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone typically involves the reaction of cyclobutylamine with 1,4-diazepane under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a chloro group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone typically involves:

- Formation of the Diazepane Ring : Cyclobutylamine reacts with 1,4-diazepane under controlled conditions.

- Formation of the Final Compound : The intermediate is reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production

Industrial methods may involve automated reactors and optimized conditions for higher yields and purity, including techniques like recrystallization or chromatography for purification.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions.

Biology

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound shows efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuropharmacological Effects : Evidence suggests that similar structures exhibit anxiolytic and antipsychotic effects in rodent models.

Comparative Studies

A comparative analysis with similar compounds reveals unique aspects:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (4-Cyclobutyl-1,4-diazepan-1-yl)-piperidin-4-ylmethanone | Piperidine ring instead of diazepane | Moderate anticancer activity |

| (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate | Methyl substitution on diazepane | Antimicrobial activity |

| (4-Cyclopropyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone | Cyclopropyl group; similar structural features | Neuropharmacological effects observed |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Study : Evaluated cytotoxic effects on human breast cancer cells (MCF7) showing a dose-dependent decrease in cell viability.

- Antimicrobial Evaluation : Tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.

- Neuropharmacological Assessment : In rodent models for anxiety, the compound exhibited anxiolytic-like effects comparable to established anxiolytics.

Mechanism of Action

The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

- (4-Cyclobutyl-1,4-diazepan-1-yl)-piperidin-4-ylmethanone

- (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate

Uniqueness

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone is unique due to its specific structural features, such as the combination of a cyclobutyl group with a diazepane ring and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H30N2O2. The compound features a cyclobutyl group linked to a diazepane ring and a methoxyphenyl moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It is believed to modulate the activity of these targets, leading to various downstream effects on cellular pathways. For example, it may act as an allosteric modulator or an enzyme inhibitor, although specific targets have yet to be fully elucidated in the literature .

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro evaluations against various cancer cell lines have shown moderate to significant cytotoxic effects .

- Antimicrobial Properties : The compound has been tested for its antimicrobial activity. Initial results indicate efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent .

- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures exhibit anxiolytic and antipsychotic effects in rodent models. This suggests that this compound may also have neuropharmacological potential .

Comparative Studies

Comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (4-Cyclobutyl-1,4-diazepan-1-yl)-piperidin-4-ylmethanone | Piperidine ring instead of diazepane | Moderate anticancer activity |

| (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate | Methyl substitution on diazepane | Antimicrobial activity |

| (4-Cyclopropyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone | Cyclopropyl group; similar structural features | Neuropharmacological effects observed |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting significant anticancer potential .

- Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at specific concentrations, supporting its potential as an antimicrobial agent .

- Neuropharmacological Assessment : In a behavioral study using rodent models for anxiety, the compound demonstrated anxiolytic-like effects comparable to established anxiolytics, indicating its potential for treating anxiety disorders .

Q & A

Q. Structural Characterization

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals diagnostic signals: δ 3.74 ppm (methoxy group), 3.16–3.33 ppm (diazepane CH₂ and CH groups), and aromatic protons at δ 6.78–7.62 ppm.

- Mass Spectrometry : LC/MS (M+H⁺) data confirm molecular weight (e.g., m/z 464 for a related compound) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For analogs, cyclobutyl and diazepane conformations are validated .

What receptor targets are associated with this compound, and how is selectivity assessed?

Pharmacological Profiling

The compound exhibits affinity for histamine H₃ and dopamine D₃ receptors, as inferred from structural analogs. Selectivity is determined via:

- Radioligand Binding Assays : Competitive displacement of [³H]-labeled antagonists (e.g., GSK189254 for H₃ receptors).

- PET Imaging : Preclinical studies in primates (e.g., baboons) quantify receptor occupancy using radiotracers like [¹¹C]GSK189254 .

How do structural modifications to the diazepane or aryl groups impact biological activity?

Q. Structure-Activity Relationship (SAR) Insights

- Cyclobutyl Substitution : Enhances steric bulk, potentially improving receptor fit and metabolic stability.

- Methoxy Position : 2-Methoxy on the phenyl ring optimizes π-π stacking with aromatic residues in receptor binding pockets.

- Diazepane Ring Expansion/Contraction : Seven-membered diazepane balances conformational flexibility and rigidity, critical for binding kinetics .

What analytical challenges arise in purity assessment, and how are they resolved?

Q. Advanced Analytical Chemistry

- HPLC Challenges : Co-elution of byproducts (e.g., unreacted starting materials). Resolution: Use of gradient elution (e.g., 0.1% formic acid in acetonitrile/water) improves separation.

- Mass Spectral Interference : Adduct formation (e.g., sodium or potassium). Mitigation: Acidic mobile phases suppress adducts .

How can researchers resolve contradictions in reported binding affinities across studies?

Data Contradiction Analysis

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoforms. Strategies include:

- Standardized Protocols : Harmonize radioligand concentrations (e.g., 1 nM [³H]-ligand) and incubation times.

- Orthogonal Assays : Validate results using functional assays (e.g., cAMP modulation for H₃ receptors) .

What in vivo models are appropriate for evaluating brain penetration and efficacy?

Q. Preclinical Evaluation

- Rodent Models : Assess pharmacokinetics (plasma/brain ratio) and behavioral outcomes (e.g., alcohol-seeking behavior for H₃ antagonists).

- Primate PET Imaging : Quantifies target engagement in higher-order species, correlating dose-dependent receptor occupancy .

How is metabolic stability optimized during lead compound development?

Q. Advanced Medicinal Chemistry

- Cyclobutyl vs. Linear Alkyl Groups : Cyclic substituents reduce CYP450-mediated oxidation.

- Deuterium Incorporation : Stabilizes labile C-H bonds (e.g., methoxy group) to prolong half-life.

- In Silico Predictors : Tools like MetaSite model metabolic hotspots .

What crystallographic software and parameters ensure accurate refinement?

Q. Advanced Crystallography

- SHELX Suite : SHELXL refines anisotropic displacement parameters and hydrogen positions.

- Twinned Data Handling : SHELXD resolves pseudo-merohedral twinning via dual-space methods .

How is multi-target activity (e.g., H₃/D₃) leveraged in therapeutic applications?

Polypharmacology Considerations

Dual-target compounds may enhance efficacy in complex disorders (e.g., addiction). Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.